
1-(4-Chlorophenyl)-2-(4-pentylpiperazin-1-YL)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with 4-pentylpiperazine in the presence of a reducing agent. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reducing agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to alkanes using strong reducing agents.
Substitution: Halogenation or nitration reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanone.
Reduction: Formation of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethane.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including potential receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol would depend on its specific interactions with molecular targets. It may involve:
Receptor Binding: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)ethanol
- 1-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)ethanol
Uniqueness
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol is unique due to its specific structural features, such as the pentyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
5430-59-1 |
|---|---|
Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4-pentylpiperazin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-2-3-4-9-19-10-12-20(13-11-19)14-17(21)15-5-7-16(18)8-6-15;/h5-8,17,21H,2-4,9-14H2,1H3;1H |
InChI Key |
LDNXQZMVQWOSMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCN(CC1)CC(C2=CC=C(C=C2)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione](/img/structure/B14006564.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
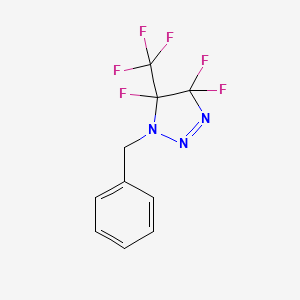
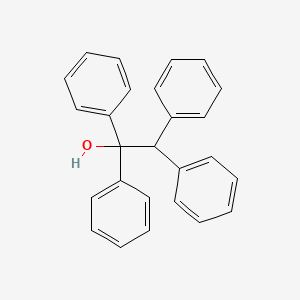
![6,7-Dihydro-5H-cyclopenta[B]pyridine-2,5-diamine dihydrochloride](/img/structure/B14006600.png)

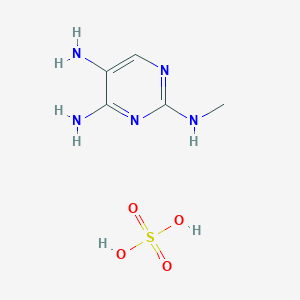
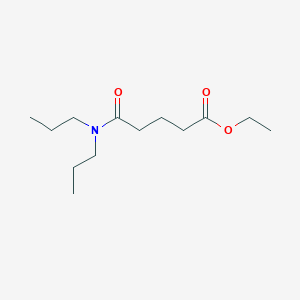
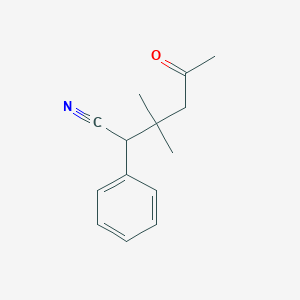
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
